

A Comparative Analysis of Felypressin Acetate and Other V1 Receptor Agonists

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Compound of Interest					
Compound Name:	Felypressin Acetate				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Felypressin Acetate** and other prominent vasopressin V1 receptor agonists, including Arginine Vasopressin (AVP), Terlipressin, and Selepressin. The information presented is intended to support research and development efforts in pharmacology and drug discovery by offering a clear comparison of their performance based on available experimental data.

Introduction to V1 Receptor Agonists

Vasopressin V1a receptors, a class of G protein-coupled receptors, are crucial mediators of the vasoconstrictive effects of endogenous vasopressin.[1] Agonists of this receptor are of significant interest for their therapeutic potential in managing conditions such as vasodilatory shock and for their application as vasoconstrictors in local anesthesia. Felypressin, a synthetic analogue of vasopressin, is widely used in dentistry as a vasoconstrictor.[1] This guide compares **Felypressin Acetate** with other V1a receptor agonists to highlight their distinct pharmacological profiles.

Quantitative Comparison of V1 Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of **Felypressin Acetate** and other selected V1 receptor agonists for the human V1a receptor. These values are critical indicators of a compound's affinity and efficacy at the receptor.



Compound	V1a Receptor Binding Affinity (Ki, nM)	V1a Receptor Functional Potency (EC50, nM)	Selectivity Profile	Key Characteristic s
Felypressin Acetate	Data not readily available	Data not readily available	Primarily a V1a agonist.[1]	Synthetic non- catecholamine vasoconstrictor, widely used in dental local anesthetics.[1]
Arginine Vasopressin (AVP)	0.64 - 4.70[2][3]	2.1 - 2.4[4][5]	Agonist for V1a, V1b, and V2 receptors.[6]	Endogenous hormone with broad physiological effects, including vasoconstriction and antidiuresis. [7]
Terlipressin	~1100 - 1229[8] [9]	~148[9]	Prodrug for Lysine Vasopressin (LVP). LVP has a higher affinity for V1a than V2 receptors.[9][10] [11]	Long-acting prodrug used in the management of hepatorenal syndrome and variceal bleeding.[12]
Selepressin	Data not readily available	~340 (for V1b) [13]	Selective V1a receptor agonist. [13][14]	Investigated for the treatment of septic shock.[13]
Ornipressin	Data not readily available	Data not readily available	Specific for the V1 receptor.	Used as a local vasoconstrictor.

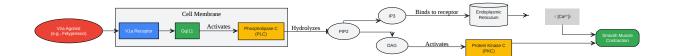
Note: The binding affinity and potency values can vary depending on the experimental conditions and cell systems used.



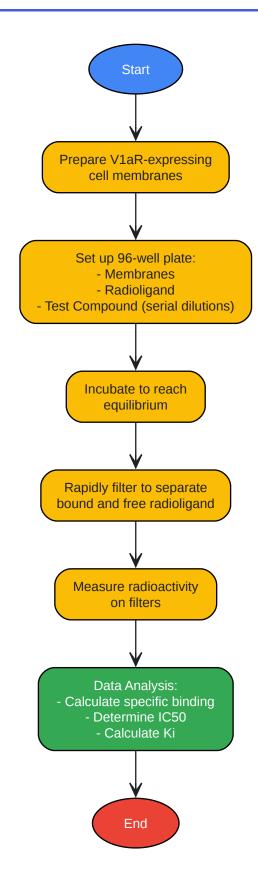
V1a Receptor Signaling Pathway

Activation of the V1a receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction.









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